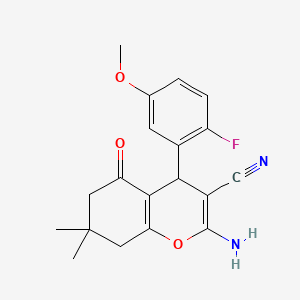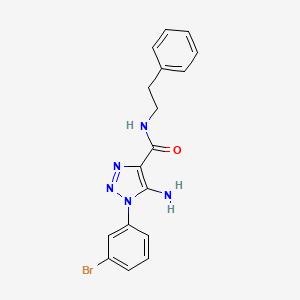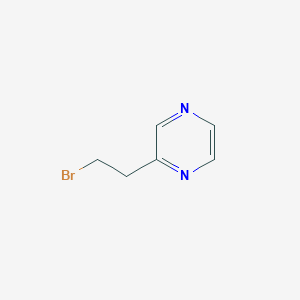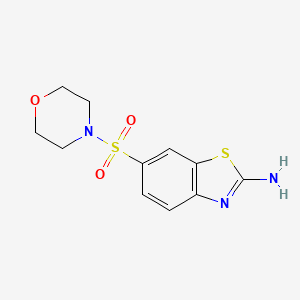
6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of benzothiazole, which is a heterocyclic compound . It also contains a morpholinylsulfonyl group, which is found in various organic compounds .
Synthesis Analysis
A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .Chemical Reactions Analysis
In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur . Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Wissenschaftliche Forschungsanwendungen
Synthesis and In-Vitro Cytotoxic Activity
6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine derivatives have been synthesized and studied for their potential in cancer therapy. Notable research includes the synthesis of various novel 4-(N-Substituted Benzothiazolyl) Amino-7-Methoxy-6-(3-Morpholinopropoxy) Quinazoline Derivatives. These compounds exhibited promising In-Vitro Cytotoxic Activity, marking them as potential anticancer agents (Dave, Gopkumar, Arvind, & Sridevi, 2012).
Anticancer Activities and Biological Screening
Further studies have revealed the significance of these derivatives in anticancer activities. For example, 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives showed interesting anticancer activities upon biological screening, highlighting their potential as therapeutic agents (Nowak et al., 2014).
Antimicrobial and Antiurease Activities
Antimicrobial and Anthelmintic Activities
Synthesized compounds of this class have shown moderate to excellent antimicrobial activity against various bacteria and pathogenic fungal strains. Furthermore, good anthelmintic activity was observed, indicating the broad spectrum of biological activities these compounds possess (Amnerkar, Bhongade, & Bhusari, 2015).
Antiurease and Antimicrobial Properties
Some newly synthesized morpholine derivatives containing an azole nucleus exhibited antimicrobial and antiurease activities, showcasing their potential in addressing microbial resistance and infections (Bektaş et al., 2012).
Structural Analysis and Synthesis Techniques
Structural Analysis of Mannich Base
Research into the structural and spectral analysis of a Mannich Base derivative provided insights into the conformation and hydrogen bonding interactions of these compounds, aiding in the understanding of their chemical properties and potential applications in various fields (Franklin et al., 2011).
Novel Synthesis Approaches
Innovative approaches in the synthesis of benzothiazoles have been explored, including the use of 6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine as a building block for Julia olefination, demonstrating its versatility in organic synthesis (Ghosh et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with proteins such asSerine/threonine-protein kinase Chk1 and Cathepsin F . These proteins play crucial roles in cell cycle regulation and protein degradation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets throughhydrogen bonding and hydrophobic interactions , leading to changes in the target’s function .
Eigenschaften
IUPAC Name |
6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S2/c12-11-13-9-2-1-8(7-10(9)18-11)19(15,16)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDGFRLFJHKCDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2393754.png)

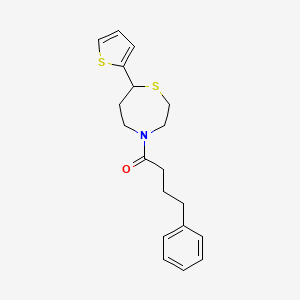
![3-[3-(2,4-dimethylphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanenitrile](/img/structure/B2393759.png)
![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)

![5-[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(methoxyimino)ethyl]-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B2393765.png)


![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2393769.png)

